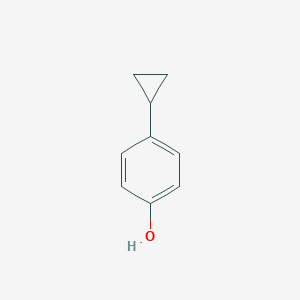

4-环丙基苯酚

概述

描述

4-Cyclopropylphenol is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

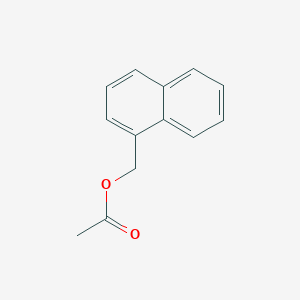

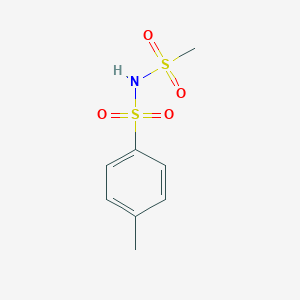

- The synthesis of cyclopropane-containing compounds, like 4-Cyclopropylphenol, often involves cascade ring-opening/cyclization reactions. For instance, a study by Ma, Hu, Luo, & Xu (2017) describes a dual-catalyzed cascade reaction for synthesizing naphthalenes from donor-acceptor cyclopropanes, a process potentially relevant to synthesizing 4-Cyclopropylphenol (Ma et al., 2017).

- Additionally, Bouali et al. (2013) highlight the cyclopropanation process of 4-allyl-2-methoxyphenol, which could be adapted for 4-Cyclopropylphenol synthesis (Bouali et al., 2013).

Molecular Structure Analysis

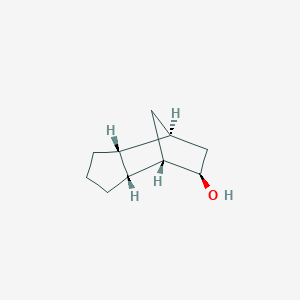

- Cyclopropanes, a key structural motif in 4-Cyclopropylphenol, exhibit interesting molecular structures. Clemenceau et al. (2020) discuss the synthesis of cyclopropanes through double C-H activation, a method that could elucidate the molecular structure of 4-Cyclopropylphenol (Clemenceau et al., 2020).

Chemical Reactions and Properties

- Cyclopropanes, including those in 4-Cyclopropylphenol, are known for their unique chemical reactions. Research by McDonald et al. (2020) on the C-C bond cleavage of cyclopropanols provides insights into the reactivity of such compounds (McDonald et al., 2020).

Physical Properties Analysis

- The physical properties of cyclopropane derivatives, which are structurally similar to 4-Cyclopropylphenol, have been a subject of study. However, specific information on the physical properties of 4-Cyclopropylphenol is not directly available in the current literature.

Chemical Properties Analysis

- The chemical properties of cyclopropane derivatives, again, offer a parallel to understanding 4-Cyclopropylphenol. Research on the synthesis and reactions of various cyclopropane derivatives can provide indirect insights into the chemical properties of 4-Cyclopropylphenol. For example, the work by Nair et al. (2006) on the catalyzed reaction of chalcones and enals via homoenolate could be relevant (Nair et al., 2006).

科学研究应用

环境和生物影响:

- 内分泌干扰和毒性:4-壬基酚,一种相关化合物,已被证明可以作为内分泌干扰物,并影响水生生物和人体细胞的健康。它通过 caspase 级联反应和细胞周期停滞在 G2/M 期表现出细胞毒性,表明对中枢神经系统的神经发生有潜在影响 (Chiho Kudo 等人,2004).

- 生物固体中的光降解:一项关于生物固体中 4-壬基酚降解的研究发现,人造阳光在其减少中起着重要作用,突出了环境条件对其持久性的影响 (K. Xia 和 C. Jeong,2004).

药理学应用:

- 癌症治疗:环丙基衍生物化合物(如 4-过氢环磷酰胺)已被评估其在癌症治疗中的潜力。研究表明,它们由于其细胞毒性活性而可以在区域性癌症治疗中有效,而不需要肝酶激活 (C. Arndt 等人,1987).

生化研究和应用:

- 生物正交化学:环丙烯衍生物用于生物正交化学,为生物系统中生物分子的结构和功能提供了宝贵的见解。这些衍生物包括环丙烯、三嗪和环丙烯酮,它们与互补试剂选择性反应 (R. Row 和 Jennifer A. Prescher,2018).

- 苯酚的碱催化氧化:对苯酚的环丙基衍生物(如 4-环丙基苯酚)的研究有助于理解苯酚衍生物的碱催化自动氧化的机理,这与各种工业应用相关 (Duckhwan Lee 等人,2005).

安全和危害

4-Cyclopropylphenol may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to use only in a well-ventilated area and avoid breathing dust or fumes . In case of contact with skin or eyes, it is recommended to wash off with plenty of water and consult a physician .

作用机制

Target of Action

It is structurally similar to phenol , which is known to be a potent proteolytic agent . Phenol is active against a wide range of micro-organisms including some fungi and viruses .

Mode of Action

Phenol, a structurally similar compound, is known to dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Biochemical Pathways

Polyphenols, a class of compounds to which 4-cyclopropylphenol belongs, have been shown to interact with different cyp isoenzymes and alter cyp-mediated drug metabolism and pharmacokinetics .

Pharmacokinetics

Polyphenols, a class of compounds to which 4-cyclopropylphenol belongs, have been shown to modify the pharmacokinetics of some co-administered drugs .

Result of Action

Polyphenols, a class of compounds to which 4-cyclopropylphenol belongs, have been shown to have anti-oxidant and anti-inflammatory effects .

Action Environment

The broad application of suzuki–miyaura coupling, a reaction that uses organoboron reagents, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents .

属性

IUPAC Name |

4-cyclopropylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIWPHRUBXKMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450731 | |

| Record name | 4-cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropylphenol | |

CAS RN |

10292-61-2 | |

| Record name | 4-cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the reactivity of 4-Cyclopropylphenol with methane monooxygenase?

A1: Research suggests that 4-Cyclopropylphenol can be formed during the oxidation of cyclopropylbenzene by methane monooxygenase from Methylosinus capsulatus (Bath). [] This reaction also yields 3-phenylprop-2-en-1-ol and benzyl alcohol, indicating a non-concerted oxidation mechanism potentially involving charged or radical intermediates. [] The formation of the ring-opened product, 3-phenylprop-2-en-1-ol, suggests that the cyclopropyl group in 4-Cyclopropylphenol might be susceptible to ring-opening reactions under certain oxidative conditions. []

Q2: Is there evidence for the formation of ring-opened products from other cyclopropyl-containing compounds when reacted with methane monooxygenase?

A2: Yes, studies have shown that cyclopropylphenylmethane undergoes ring-opening when exposed to methane monooxygenase from Methylosinus trichosporium OB3b, forming 4-phenylbut-2-ene-1-ol as approximately 30% of the product. [] This finding, along with the observation of ring-opening in cyclopropylbenzene, suggests that the presence of the aromatic ring might influence the reactivity of the cyclopropyl group in these reactions. []

Q3: Are there convenient methods for synthesizing 4-Cyclopropylphenol?

A3: Yes, a convenient preparation method for 4-Cyclopropylphenol has been reported. [, ] While the specific details are not outlined in the provided abstracts, the existence of these publications indicates established synthetic routes for this compound.

Q4: Has the behavior of 4-Cyclopropylphenol ethers been investigated under nitration conditions?

A4: Yes, research has explored the behavior of both 2- and 4-Cyclopropylphenol ethers during nitration reactions using nitric acid in acetic anhydride. [] This suggests that the reactivity of the cyclopropyl group in 4-Cyclopropylphenol can be influenced by the presence and position of other substituents on the aromatic ring.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)